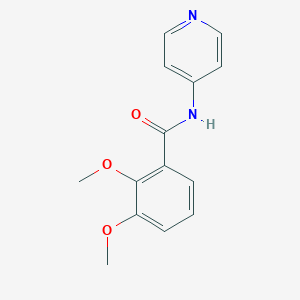

2,3-dimethoxy-N-(4-pyridinyl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

667886-02-4 |

|---|---|

Molecular Formula |

C14H14N2O3 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

2,3-dimethoxy-N-pyridin-4-ylbenzamide |

InChI |

InChI=1S/C14H14N2O3/c1-18-12-5-3-4-11(13(12)19-2)14(17)16-10-6-8-15-9-7-10/h3-9H,1-2H3,(H,15,16,17) |

InChI Key |

MDMFDOVLGAFPGS-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CC=NC=C2 |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CC=NC=C2 |

solubility |

38.7 [ug/mL] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 2,3 Dimethoxy N 4 Pyridinyl Benzamide

General Synthetic Strategies for Benzamide (B126) Scaffold Construction

The formation of the benzamide backbone is a critical step in the synthesis of 2,3-dimethoxy-N-(4-pyridinyl)benzamide. This is typically achieved through well-established reactions that create an amide linkage between a benzoic acid derivative and an amine.

Amidation Reactions and Condensation Approaches for Substituted Benzamides

Amidation reactions are the most common methods for constructing benzamide scaffolds. researchgate.net These reactions involve the coupling of a carboxylic acid or its activated derivative with an amine. The direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures, leading to potential side reactions. Therefore, activating the carboxylic acid is a preferred strategy. researchgate.net

Common activating agents include thionyl chloride or oxalyl chloride, which convert the carboxylic acid into a more reactive acyl chloride. fishersci.co.ukresearchgate.net This acyl chloride then readily reacts with an amine, often in the presence of a base like triethylamine (B128534) or pyridine (B92270), to form the amide bond under mild conditions. fishersci.co.ukhud.ac.uk This is known as the Schotten-Baumann reaction. fishersci.co.ukrsc.org

Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or various phosphonium (B103445) and uronium salts (e.g., HBTU, HATU) can be used to facilitate the amide bond formation directly from the carboxylic acid and amine. fishersci.co.ukresearchgate.net These reagents form a highly reactive intermediate with the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. fishersci.co.uk

A variety of techniques have been developed to enhance the reactivity of carboxylic acids for amidation, including their conversion to acid chlorides, anhydrides, imidazolides, and thioesters. researchgate.net The choice of method often depends on the specific substrates and the desired reaction conditions.

Electrophilic Aromatic Substitution in Benzamide Synthesis

While less direct for the synthesis of a pre-functionalized compound like this compound, electrophilic aromatic substitution (EAS) is a fundamental process for introducing substituents onto a benzene (B151609) ring, which can be a precursor to the final benzamide. wikipedia.orguomustansiriyah.edu.iq In some synthetic strategies, an unsubstituted or partially substituted benzamide might be synthesized first, followed by the introduction of additional functional groups via EAS reactions like nitration, halogenation, or sulfonation. wikipedia.orgmasterorganicchemistry.com

For instance, a Friedel-Crafts acylation or alkylation could be used to introduce a carbonyl or alkyl group onto an aromatic ring, which could then be further modified to form the final benzamide structure. wikipedia.orguomustansiriyah.edu.iq The directing effects of existing substituents on the aromatic ring play a crucial role in determining the position of the incoming electrophile. wikipedia.org Activating groups direct the incoming substituent to the ortho and para positions, while deactivating groups direct it to the meta position. wikipedia.org

A direct carboxamidation of arenes using reagents like cyanoguanidine in the presence of a Brønsted superacid has also been reported as a method for benzamide synthesis via electrophilic aromatic substitution. nih.govnih.gov

Approaches for Introducing the 2,3-Dimethoxybenzoyl Moiety

Synthesis from 2,3-Dimethoxybenzoic Acid Derivatives

The most direct route to incorporating the 2,3-dimethoxybenzoyl moiety is to start with 2,3-dimethoxybenzoic acid itself. sigmaaldrich.comnih.gov This commercially available starting material already contains the desired methoxy (B1213986) groups in the correct positions on the benzene ring. From this acid, the various amidation strategies discussed in section 2.1.1 can be employed.

The synthesis of substituted benzoic acids, such as 3,5-dimethoxybenzoic acid, can be achieved by reacting the corresponding dihydroxybenzoic acid with a methylating agent like dimethyl sulfate (B86663) in the presence of a base. chemicalbook.com A similar principle could be applied for the synthesis of 2,3-dimethoxybenzoic acid from 2,3-dihydroxybenzoic acid.

Utilization of 2,3-Dimethoxybenzoyl Chloride in Amidation Reactions

To enhance the reactivity of 2,3-dimethoxybenzoic acid for amidation, it is often converted to 2,3-dimethoxybenzoyl chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). iucr.org The resulting acid chloride is a highly reactive electrophile that readily undergoes nucleophilic attack by an amine.

The reaction of 2,3-dimethoxybenzoyl chloride with an appropriate amine in a suitable solvent and in the presence of a base provides a high-yielding pathway to the corresponding benzamide. hud.ac.uk This method is widely used due to its efficiency and the relatively mild conditions required.

Strategies for Incorporating the 4-Pyridinyl Moiety

The final key structural component of the target molecule is the 4-pyridinyl group attached to the amide nitrogen.

The most straightforward approach to introduce the 4-pyridinyl moiety is to use 4-aminopyridine (B3432731) as the amine component in the amidation reaction. 4-Aminopyridine is a readily available reagent that can react with an activated 2,3-dimethoxybenzoic acid derivative, such as 2,3-dimethoxybenzoyl chloride, to form the desired N-(4-pyridinyl)benzamide linkage.

Coupling with 4-Aminopyridine Analogues

The primary and most direct route to this compound involves the coupling of 2,3-dimethoxybenzoic acid with 4-aminopyridine. This reaction typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amino group of the pyridine. Common activating agents include carbodiimides such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and minimize racemization if chiral centers are present. smolecule.com

The reaction is generally carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), at room temperature. The presence of a non-nucleophilic base, for instance, triethylamine (TEA) or diisopropylethylamine (DIPEA), is often necessary to neutralize the acid formed during the reaction.

An alternative to using the free carboxylic acid is to employ a more reactive derivative, such as 2,3-dimethoxybenzoyl chloride. This acyl chloride can react directly with 4-aminopyridine, usually in the presence of a base to scavenge the hydrogen chloride byproduct.

Functionalization of Pyridine Rings in Benzamide Synthesis

While the direct coupling of the two primary precursors is the most common strategy, the synthesis can also be approached by modifying a pre-existing benzamide scaffold. This involves the functionalization of a pyridine ring that is already part of a larger molecule. For instance, a precursor molecule containing a pyridine ring with a suitable leaving group (e.g., a halogen) at the 4-position could undergo a nucleophilic aromatic substitution (SNAr) reaction with an appropriate amine.

Modern synthetic methods have also explored the C-H activation of pyridine rings. Rhodium(III)-catalyzed imidoyl C-H activation, for example, has been used to couple imines formed from 2-aminopyridines with other molecules, showcasing the potential for novel bond formations on the pyridine ring. nih.gov Although not a direct route to the title compound, these methods highlight the versatility of pyridine chemistry in constructing complex benzamide derivatives.

Advanced Synthetic Transformations and Considerations for Benzamide Analogues

The synthesis of benzamide analogues has benefited significantly from advances in catalysis and purification methodologies. These advanced techniques offer improved yields, selectivity, and purity of the final products.

Catalytic Reaction Conditions in Benzamide Formation (e.g., Palladium-mediated couplings)

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for the formation of C-N bonds. This methodology can be applied to the synthesis of N-pyridinyl benzamides by coupling an aryl halide (or triflate) with an aminopyridine, or conversely, a pyridinyl halide with a benzamide. For the synthesis of this compound, this could involve the reaction of a 4-halopyridine with 2,3-dimethoxybenzamide (B73325) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., Xantphos, SPhos), and a base. nih.gov The choice of ligand is crucial and can significantly influence the reaction's efficiency. These reactions are typically performed under an inert atmosphere in solvents like toluene (B28343) or dioxane at elevated temperatures.

Recent developments have also explored the use of other metal catalysts. For instance, copper-catalyzed three-component coupling reactions have been shown to be effective for the synthesis of related imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and alkynes, demonstrating the potential of copper catalysis in constructing complex heterocyclic systems. nih.gov

| Catalyst System | Reactants | General Conditions |

| Palladium(0) or Palladium(II) precursor with a phosphine ligand | Aryl halide/triflate and an amide/amine | Inert atmosphere, base (e.g., Cs2CO3, K3PO4), solvent (e.g., toluene, dioxane), elevated temperature. |

| Copper(I) or Copper(II) salts | 2-aminopyridine, aldehyde, alkyne (for related heterocycles) | Solvent (e.g., toluene), elevated temperature. nih.gov |

| Rhodium(III) complexes | 2-aminopyridine, aldehyde, diazo ester (for related heterocycles) | Oxidant, acidic solvent, elevated temperature. nih.gov |

Purification Techniques for Benzamide Derivatives (e.g., Chromatography)

The purification of this compound and its analogues is critical to obtain a product of high purity. Column chromatography is the most common and effective method for this purpose. mdpi.com The choice of the stationary phase (typically silica (B1680970) gel) and the mobile phase (a mixture of solvents) is determined by the polarity of the target compound and the impurities present.

For N-pyridinyl benzamides, a common mobile phase system is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. The ratio of these solvents is optimized to achieve good separation. For instance, a gradient elution, where the polarity of the mobile phase is gradually increased, can be effective in separating the desired product from starting materials and byproducts.

In some cases, purification of related benzamide derivatives has been successfully achieved using column chromatography with eluents like a mixture of ethyl acetate and hexane. nih.gov The progress of the purification is typically monitored by thin-layer chromatography (TLC). After purification, the identity and purity of the compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Purification Technique | Stationary Phase | Typical Mobile Phase |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol |

| Preparative Thin-Layer Chromatography (TLC) | Silica Gel | Similar to column chromatography, used for smaller scales. |

| Recrystallization | N/A | A suitable solvent system in which the compound has high solubility at high temperature and low solubility at low temperature. |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Aromatic Substituents on Biological Potency and Selectivity

The nature and position of substituents on the benzamide's phenyl ring are critical in modulating the compound's interaction with its biological targets. Electron-donating or withdrawing groups, their size, and their placement can dramatically alter binding affinity and selectivity.

The 2,3-dimethoxy substitution pattern on the benzamide (B126) ring is a key feature for achieving high-affinity binding in several classes of ligands. Research has shown that these electron-donating groups significantly influence the electronic properties and conformation of the molecule, enhancing its interaction with specific receptors.

For instance, a series of 2,3-dimethoxy-5-(fluoroalkyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamides were synthesized and evaluated as high-affinity ligands for dopamine (B1211576) D2 receptors. nih.gov The presence of the 2,3-dimethoxy groups was integral to their potent binding. In the context of sigma (σ) receptors, which are targets for cancer diagnostics and therapeutics, the electronic nature of the substituents plays a direct role. Studies on benzamide-isoquinoline derivatives demonstrated that electron-donating groups, such as methoxy (B1213986) groups, increased affinity for the σ2 receptor, whereas electron-withdrawing groups like nitro groups decreased it. nih.govresearchgate.net Specifically, adding an extra methoxy group to the para-position of the benzamide phenyl ring dramatically improved σ2 selectivity over the σ1 receptor by 631-fold. nih.gov

Furthermore, the ortho-methoxy group may play a crucial conformational role by forming an intramolecular hydrogen bond with the amide N-H, which could be an important feature for σ2 receptor binding. researchgate.net The replacement of the two methoxy groups in a potent σ2 receptor ligand with methylenedioxy, ethylenedioxy, or propylenedioxy rings resulted in an 8- to 12-fold decrease in σ2 affinity, underscoring the importance of the specific methoxy substitutions. nih.gov

Table 1: Impact of Methoxy Group Substitution on Receptor Affinity

| Compound Class | Substitution | Target Receptor | Effect on Affinity/Selectivity | Reference |

|---|---|---|---|---|

| Fluoroalkyl-substituted benzamides | 2,3-dimethoxy | Dopamine D2 | High-affinity binding | nih.gov |

| Benzamide-isoquinoline derivatives | Electron-donating (e.g., methoxy) | Sigma-2 (σ2) | Increased affinity | nih.govresearchgate.net |

| Benzamide-isoquinoline derivatives | para-methoxy | Sigma-2 (σ2) | 631-fold improvement in selectivity over σ1 | nih.gov |

| Aminobutyl-benzamides | Replacement of dimethoxy with dioxy rings | Sigma-2 (σ2) | 8- to 12-fold decrease in affinity | nih.gov |

The position of the nitrogen atom within the N-pyridinyl moiety is a critical determinant of biological activity and target selectivity. Comparative studies of pyridyl isomers have revealed that subtle changes in the nitrogen's location (2-, 3-, or 4-position) can lead to significant differences in binding affinity.

In the context of sigma receptors, a study on pyridylpiperazines found that the nitrogen position was crucial for selectivity. nih.gov While (2-pyridyl)piperazines tended to favor σ2 receptors and were considered optimal for developing selective σ2 ligands, the (3-pyridyl) and (4-pyridyl) isomers exhibited lower affinity for σ2 receptors and instead favored σ1 receptors. nih.gov This indicates that for certain targets, the 4-pyridinyl structure, as seen in the title compound, might confer selectivity for the σ1 receptor subtype over the σ2 subtype.

The influence of the pyridyl nitrogen's position has also been investigated in the context of antibacterial activity. nih.govresearchgate.net In a study of Schiff bases containing a pyridine (B92270) moiety, the compound with the pyridyl nitrogen at the 4-position showed more effective inhibition against Staphylococcus aureus, whereas the isomer with the nitrogen at the 3-position was more effective against Escherichia coli. nih.govresearchgate.net This demonstrates that the nitrogen's position can fine-tune the spectrum of biological activity by influencing interactions with different bacterial targets.

Table 2: Effect of Pyridinyl Nitrogen Position on Target Affinity and Activity

| Compound Class | Pyridinyl Isomer | Target | Observed Effect | Reference |

|---|---|---|---|---|

| Pyridylpiperazines | 2-pyridyl | Sigma-2 (σ2) Receptor | Optimal for high affinity and selectivity | nih.gov |

| Pyridylpiperazines | 3-pyridyl | Sigma Receptors | Lower affinity for σ2; favors σ1 | nih.gov |

| Pyridylpiperazines | 4-pyridyl | Sigma Receptors | Lower affinity for σ2; favors σ1 | nih.gov |

| Pyridinyl Schiff bases | 4-pyridyl | S. aureus (antibacterial) | Effective inhibition | nih.govresearchgate.net |

| Pyridinyl Schiff bases | 3-pyridyl | E. coli (antibacterial) | Effective inhibition | nih.govresearchgate.net |

Effects of Modifications to the Benzamide Core and N-Substitution

Modifications to the central benzamide scaffold and the N-substituent are fundamental strategies in medicinal chemistry to optimize a ligand's properties. The amide bond itself is a key structural feature present in many pharmacologically active derivatives. mdpi.com

Studies on N-substituted benzamide derivatives have shown that the nature of the substituent on the amide nitrogen is critical for activity. For example, in a series of antitumor agents designed by modifying the structure of Entinostat (MS-275), the preliminary SAR indicated that the 2-substituent of the phenyl ring in the R group and the heteroatoms of the amide, which can chelate with zinc ions, are crucial for anti-proliferative activity. nih.gov

In another example focusing on highly selective σ2 receptor ligands, researchers explored variations in the amine portion of substituted aminobutyl-benzamides. nih.gov While the parent compound, 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxybenzamide, showed very high potency and selectivity, modifications to the amine ring size and the location of the nitrogen atom within it had significant effects. Only a 5-membered ring congener of the original 6-membered isoquinoline (B145761) ring displayed higher selectivity, which was derived from a combination of higher σ2 affinity and lower σ1 affinity. nih.gov

Further research into benzophenone-based HIV nonnucleoside reverse transcriptase inhibitors (NNRTIs) also highlights the importance of the benzamide portion. acs.org In these analogues, substitution at the para-position of the benzamide ring was generally well-tolerated, suggesting this part of the molecule may extend into a solvent-accessible region of the enzyme's binding pocket. acs.org

Table 3: Impact of Benzamide Core and N-Substitution Modifications

| Compound Class | Modification | Biological Target | Effect on Activity | Reference |

|---|---|---|---|---|

| N-substituted benzamides | 2-substituent on phenyl ring of R group | Histone Deacetylases (HDACs) | Critical for anti-proliferative activity | nih.gov |

| Aminobutyl-benzamides | Amine ring size (5-membered vs. 6-membered) | Sigma-2 (σ2) Receptor | 5-membered ring increased selectivity | nih.gov |

| Benzophenone NNRTIs | Para-substitution on benzamide ring | HIV Reverse Transcriptase | Generally well-tolerated | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Dimethoxybenzamide Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to correlate the chemical structure of compounds with their biological activity. nih.gov This approach is foundational to modern drug design, allowing for the prediction of activity for novel compounds and providing insights into the structural features that drive potency. nih.gov

For dimethoxybenzamide analogues, QSAR studies can be employed to build predictive models. Although a specific QSAR study for 2,3-dimethoxy-N-(4-pyridinyl)benzamide was not identified, the methodology has been successfully applied to similar structures. For instance, a QSAR analysis was conducted on 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamides to understand their chitin-synthesis inhibition. nih.gov The resulting QSAR equation revealed that an electron-donating substituent was favorable for activity, a finding consistent with other benzoylphenylurea (B10832687) (BPU) inhibitors. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches

The discovery and optimization of bioactive compounds like this compound are often accelerated using computer-aided drug design (CADD) techniques, which are broadly categorized as ligand-based and structure-based approaches. nih.govcambridge.org

Ligand-based drug design (LBDD) is employed when the 3D structure of the biological target is unknown. nih.gov This approach relies on the information derived from a set of molecules known to interact with the target. Key LBDD methods include pharmacophore modeling and 3D-QSAR. A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. This model can then be used to screen large virtual libraries for new compounds with the desired features.

Structure-based drug design (SBDD) utilizes the known 3D structure of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy. cambridge.org The most common SBDD technique is molecular docking, which predicts the preferred binding pose and affinity of a ligand within the target's active site. nih.gov This allows for a rational, structure-guided approach to designing new molecules with improved complementarity to the binding site.

In many modern drug discovery projects, hybrid approaches that combine ligand- and structure-based methods are used to enhance success rates. nih.gov For example, a pharmacophore model derived from known ligands can be used as a constraint during molecular docking to filter out poses that are inconsistent with known SAR data. This integrated approach leverages all available information about both the ligands and the target to more efficiently identify promising drug candidates. nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Binding Mode Elucidation with Target Receptors and Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode of 2,3-dimethoxy-N-(4-pyridinyl)benzamide with various receptors and enzymes. By simulating the interaction, researchers can identify key amino acid residues involved in the binding and characterize the nature of the intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For instance, studies on analogous benzamide-based compounds have successfully used docking to elucidate binding mechanisms. In simulations involving N-ethyl-4-(pyridin-4-yl)benzamide-based compounds and Rho-associated kinase-1 (ROCK1), docking studies revealed critical interactions within the ATP binding pocket. nih.gov Similarly, docking procedures applied to pyridine (B92270)–thiourea derivatives against bacterial enzymes like E. coli DNA gyrase have identified favorable hydrogen bonding patterns and provided docking scores indicative of strong binding affinity. mdpi.com

These simulations typically involve preparing the 3D structures of both the ligand (this compound) and the target protein, followed by a search algorithm that explores various binding poses. Each pose is then scored based on a scoring function that estimates the binding free energy. The results guide the understanding of structure-activity relationships (SAR). nih.gov For example, a molecular docking study of a 1,3,4-thiadiazole derivative, which also contains a benzamide (B126) moiety, identified three crucial intermolecular hydrogen bonds that anchor the molecule within the active site of dihydrofolate reductase (DHFR). mdpi.com

Table 1: Representative Molecular Docking Data for Analogous Benzamide Scaffolds

This table shows typical results from molecular docking simulations of compounds structurally related to this compound with their respective biological targets, illustrating the type of data generated.

| Compound Scaffold | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| N-(pyridazin-3-yl)benzamide | SARS-CoV-2 Mpro | -6.5 to -4.7 | Not Specified | nih.gov |

| 1,3,4-Thiadiazole-benzamide | Dihydrofolate Reductase (DHFR) | -9.0 | Asp 21, Ser 59, Tyr 22 | mdpi.com |

| N-ethyl-4-(pyridin-4-yl)benzamide | ROCK1 | Not Specified | Interactions within ATP pocket | nih.gov |

| Pyridine-thiourea derivative | E. coli DNA Gyrase B | Not Specified | Hydrogen bonds with receptor | mdpi.com |

Quantum Chemical Calculations and Spectroscopic Analyses (e.g., DFT, HOMO/LUMO Analysis, IR) for Structural Insights and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the intrinsic electronic and structural properties of molecules like this compound. These calculations provide optimized molecular geometry, vibrational frequencies (IR spectra), and electronic parameters.

One of the key applications of DFT is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular reactivity, chemical hardness, and kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule where charge transfer is more likely to occur. researchgate.netindexcopernicus.com

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution across the molecule. nih.gov These maps use a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which are crucial for identifying sites prone to electrophilic and nucleophilic attack, respectively, as well as potential hydrogen bonding sites. nih.gov

Furthermore, theoretical IR spectra can be calculated and compared with experimental data to confirm the molecular structure and assign vibrational modes. For the closely related compound 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, the characteristic N—H stretching vibration was observed at 3311 cm⁻¹ and the C=O stretching vibration at 1689 cm⁻¹. nih.gov Such calculations provide a detailed understanding of the molecule's vibrational properties. dergipark.org.trresearchgate.net

Table 2: Calculated Quantum Chemical Parameters for Benzamide-Related Structures

This table presents typical quantum chemical properties calculated using DFT for analogous molecules, providing insight into the expected electronic characteristics of this compound.

| Parameter | Description | Typical Value/Range | Reference |

|---|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | ~ -6.0 to -7.0 eV | nih.gov |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | ~ -1.0 to -2.0 eV | nih.gov |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | ~ 4.0 to 5.0 eV | researchgate.net |

| Dipole Moment (μ) | Measure of the net molecular polarity. | ~ 2.0 to 5.0 Debye | dergipark.org.tr |

Molecular Dynamics Simulations for Ligand-Target Stability and Conformational Analysis

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the conformational changes over time. nih.gov For a compound like this compound, MD simulations are performed on the docked complex, which is solvated in a water box with ions to mimic physiological conditions. nih.gov

During an MD simulation, the trajectories of atoms and molecules are calculated over a specific period (typically nanoseconds). nih.gov Analysis of these trajectories provides critical information:

Stability of the Complex: The root-mean-square deviation (RMSD) of the protein backbone and the ligand is monitored. A stable RMSD value over time suggests that the ligand remains securely bound in the active site and the protein structure is not significantly perturbed. nih.gov

Conformational Flexibility: MD simulations show how the ligand and protein side chains adjust to each other. It can reveal different binding conformations and the flexibility of certain regions of the protein upon ligand binding.

Interaction Persistence: The persistence of key interactions, such as hydrogen bonds identified in docking, can be tracked throughout the simulation to confirm their importance for binding stability.

Studies on similar benzamide-based inhibitors have utilized MD simulations to validate docking results and assess the dynamic stability of the ligand-protein complex, confirming that the initial binding pose is maintained throughout the simulation. nih.govnih.gov

Prediction of Receptor Selectivity Profiles and Binding Kinetics

A crucial aspect of drug development is ensuring that a compound binds selectively to its intended target to minimize off-target effects. Computational methods can be employed to predict the receptor selectivity profile of this compound. This is often achieved by docking the compound against a panel of different receptors, including the primary target and known anti-targets (structurally related proteins that could cause side effects). By comparing the predicted binding energies or docking scores across these receptors, a theoretical selectivity profile can be generated.

For example, various series of 2,3-dimethoxy-benzamide derivatives have been experimentally evaluated for their affinity and selectivity. Some have shown high affinity for dopamine (B1211576) D2 receptors nih.gov, while others have been developed as selective inhibitors of protein tyrosine phosphatase 1B (PTP1B), showing significant selectivity over related phosphatases like TCPTP. nih.gov Similarly, benzamide derivatives have been optimized for high affinity and selectivity for the Sigma-1 receptor (S1R) over the Sigma-2 receptor (S2R). nih.govmdpi.com These experimental findings provide a basis for validating and refining computational selectivity prediction models.

Advanced computational techniques can also predict binding kinetics (the rates of association, k_on, and dissociation, k_off). These parameters can be more informative than binding affinity alone, as the residence time of a drug on its target (related to k_off) can significantly influence its therapeutic effect. Methods like steered MD or metadynamics can simulate the unbinding process to estimate these kinetic constants, providing a more complete picture of the ligand-target interaction.

Emerging Research Directions and Potential Applications in Academic Research

Development as Radioligands for Molecular Imaging Research (e.g., Positron Emission Tomography for Receptor Mapping)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive study of biological processes in living organisms. The development of novel radioligands, which are molecules labeled with a positron-emitting isotope, is crucial for the advancement of PET imaging. Substituted benzamides have been explored as potential radioligands for various biological targets, including receptors and enzymes in the central nervous system.

Table 1: Key Properties for PET Radioligand Candidates

| Property | Desired Range | Rationale |

| Molecular Weight | < 500 Da | Facilitates blood-brain barrier penetration. |

| LogP | 1-3 | Optimal balance between solubility and membrane permeability. |

| Target Affinity (Kd/Ki) | Low nM | Ensures high specific binding to the target of interest. |

| Metabolic Stability | High | Minimizes the formation of radiometabolites that can confound imaging results. |

Should 2,3-dimethoxy-N-(4-pyridinyl)benzamide be developed as a radioligand, it could potentially be used to map the distribution and density of specific receptors or enzymes in the brain, contributing to a better understanding of various neurological and psychiatric disorders.

Application as a Scaffold for the Synthesis of Complex Organic Molecules

The benzamide (B126) core is a well-established and versatile scaffold in organic synthesis. The amide bond provides a stable and planar linkage that can be functionalized in numerous ways. The 2,3-dimethoxy substitution pattern on the benzene (B151609) ring and the presence of the pyridinyl group in this compound offer multiple points for chemical modification.

This compound could serve as a starting material for the synthesis of more complex molecules with potential biological activity. For instance, the aromatic rings could undergo electrophilic or nucleophilic substitution reactions, and the amide bond could be cleaved or modified to introduce new functional groups. The versatility of the benzamide scaffold allows for the creation of diverse chemical libraries for drug discovery and other applications.

Comparative Analysis with Related Substituted Benzamide Derivatives in Preclinical Research Contexts

The biological activity of benzamide derivatives is highly dependent on the nature and position of the substituents on the aromatic rings. A comparative analysis of this compound with other structurally related benzamides could provide valuable insights into structure-activity relationships (SAR).

For example, comparing its properties to a similar compound like 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, which has been structurally characterized, could reveal the influence of the pyridinyl group versus the nitro group on the molecule's conformation and intermolecular interactions. Such studies are fundamental in medicinal chemistry for the rational design of new therapeutic agents.

Table 2: Structural Comparison of Related Benzamide Derivatives

| Compound | N-Aryl Substituent | Key Structural Feature | Potential Impact on Activity |

| This compound | 4-pyridinyl | Basic nitrogen atom, potential for hydrogen bonding. | May influence receptor binding and pharmacokinetic properties. |

| 2,3-dimethoxy-N-(4-nitrophenyl)benzamide | 4-nitrophenyl | Electron-withdrawing nitro group. | Affects electronic properties and potential for π-π stacking interactions. |

| 2,3-dimethoxy-N-(p-tolyl)benzamide | p-tolyl | Electron-donating methyl group. | Can alter lipophilicity and metabolic stability. |

Preclinical research would involve in vitro and in vivo studies to assess and compare the pharmacological profiles of these compounds, including their affinity for various biological targets, efficacy, and metabolic stability.

Future Methodological Advancements in Compound Characterization and Activity Profiling

The comprehensive characterization of any new chemical entity is crucial for understanding its properties and potential applications. For this compound, a combination of advanced analytical techniques would be employed.

Future methodological advancements in techniques such as single-crystal X-ray diffraction could provide detailed insights into its three-dimensional structure and intermolecular interactions, similar to what has been done for related benzamides. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be essential for confirming its chemical structure and purity.

Furthermore, the development of high-throughput screening assays will be vital for profiling the biological activity of this compound against a wide range of targets. Advances in computational chemistry, such as molecular docking and molecular dynamics simulations, could also be used to predict its binding modes with potential biological targets and to guide the design of future derivatives with improved properties.

Q & A

Q. What are the standard synthetic protocols for 2,3-dimethoxy-N-(4-pyridinyl)benzamide?

The synthesis typically involves condensation reactions between 2,3-dimethoxybenzoic acid derivatives and 4-aminopyridine. A common method includes refluxing intermediates in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification via column chromatography . Methylation steps using iodomethane under controlled conditions can optimize regioselectivity for methoxy group placement . Structural confirmation is achieved via IR, -NMR, -NMR, and mass spectrometry (MS) .

Q. How is the structural characterization of this compound validated?

Key techniques include:

- IR spectroscopy to confirm carbonyl (C=O) and amide (N-H) functional groups .

- -NMR to resolve methoxy protons (~3.8–4.0 ppm) and pyridinyl aromatic signals .

- ESI-MS for molecular weight verification, with fragmentation patterns confirming the benzamide backbone .

- X-ray crystallography (if crystalline) to analyze polymorphism, as seen in benzamide derivatives .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized under varying catalytic conditions?

Yield optimization may involve:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for C-N coupling steps or acid/base catalysts (e.g., ) for condensation .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) to enhance reaction kinetics, or ethanol for eco-friendly protocols .

- Microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Discrepancies may arise from:

- Polymorphism : Different crystalline forms (e.g., orthorhombic vs. rhombic) alter bioavailability. X-ray diffraction and DSC can identify polymorphs .

- Metabolic stability : Trifluoromethyl analogs show enhanced stability due to electron-withdrawing effects; comparative pharmacokinetic studies using LC-MS/MS are recommended .

- Target selectivity : Radiolabeled analogs (e.g., -fallypride derivatives) can clarify receptor binding profiles via PET imaging .

Q. How does substituent variation on the pyridine ring affect pharmacological profiles?

Structure-activity relationship (SAR) studies reveal:

- Electron-donating groups (e.g., methoxy) enhance dopamine D2/D3 receptor affinity, as seen in antidopaminergic benzamides .

- Bulkier substituents (e.g., trifluoromethyl) reduce off-target effects but may lower solubility. Computational docking (e.g., AutoDock Vina) predicts steric clashes .

- Hybridization strategies (e.g., combining benzamide and thiophene motifs) improve potency, as demonstrated in AMPA receptor modulators .

Q. What advanced methodologies assess the compound’s interaction with biological targets?

- Surface plasmon resonance (SPR) quantifies binding kinetics (e.g., ) for dopamine receptors .

- Cryo-EM resolves binding conformations in membrane-bound targets (e.g., GPCRs) .

- In silico toxicity prediction (e.g., ProTox-II) identifies metabolic liabilities early in development .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate biological assays (e.g., in vitro vs. in vivo) and employ orthogonal techniques (e.g., SPR + MS) .

- Crystallization Optimization : Screen solvents (e.g., acetonitrile/water mixtures) and use seeding techniques to isolate stable polymorphs .

- Regulatory Compliance : Adhere to ICH guidelines for purity assessment (HPLC >98%) and stability testing under accelerated conditions (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.